molecular formula C14H21N B13450710 3-(4-Tert-butylphenyl)cyclobutan-1-amine

3-(4-Tert-butylphenyl)cyclobutan-1-amine

Cat. No.: B13450710
M. Wt: 203.32 g/mol
InChI Key: JVZDDYSGASMLEM-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)cyclobutan-1-amine is a cyclobutane-based amine derivative featuring a bulky tert-butyl substituent at the para position of the phenyl ring. This compound is part of a broader class of cyclobutanamine scaffolds, which are valued in medicinal chemistry and materials science for their rigid, strained ring systems and tunable electronic properties.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-(4-tert-butylphenyl)cyclobutan-1-amine

InChI

InChI=1S/C14H21N/c1-14(2,3)12-6-4-10(5-7-12)11-8-13(15)9-11/h4-7,11,13H,8-9,15H2,1-3H3

InChI Key

JVZDDYSGASMLEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC(C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula (Base) Molecular Weight (Base, g/mol) Purity/Yield Key Features
This compound 4-Tert-butylphenyl C₁₄H₂₁N 191.3 (estimated) Not specified High lipophilicity, steric bulk
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine 4-Fluorophenyl, N-methyl C₁₁H₁₄FN 179.23 95% purity Electron-withdrawing F, enhanced polarity
3-(3-Chlorophenyl)cyclobutan-1-amine 3-Chlorophenyl C₁₀H₁₂ClN 181.66 Not specified Moderate steric effects, halogenated
3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine HCl 3-Bromo-4-fluorophenyl C₁₀H₁₂BrClFN (HCl salt) 280.56 (HCl salt) Minimum purity Dual halogenation, high molecular weight
trans-3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine 3-Cl, 4-F substituents C₁₀H₁₁ClFN 199.65 Not specified Trans-configuration, mixed halogen effects

Key Observations:

  • Steric and Electronic Effects: The tert-butyl group in this compound provides significant steric hindrance, which may reduce reactivity in nucleophilic reactions compared to halogenated analogs.
  • Lipophilicity: The tert-butyl group enhances lipophilicity (logP ~3–4 estimated), making the compound more membrane-permeable than polar derivatives like 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine (logP ~2.5) .
  • Synthetic Accessibility: Halogenated analogs (e.g., 3-(3-chlorophenyl)cyclobutan-1-amine) are synthesized in high yields (70–80%) with excellent stereocontrol , but the tert-butyl derivative’s synthesis may require optimized conditions to manage steric challenges.

Challenges and Limitations

  • Stereochemical Complexity: While demonstrates high dr and er for related compounds, achieving similar control for this compound may require specialized catalysts or chiral auxiliaries due to steric demands.
  • Solubility Issues: The tert-butyl derivative’s low polarity could limit aqueous solubility, necessitating formulation strategies (e.g., salt formation, prodrugs) for biomedical applications.

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